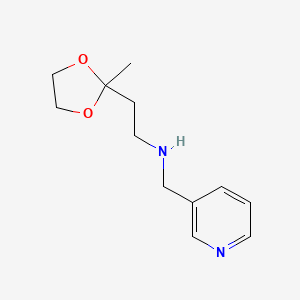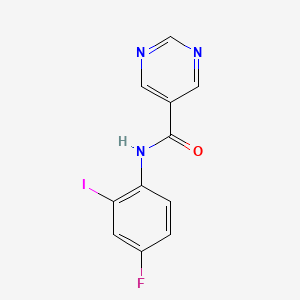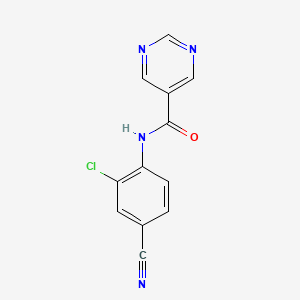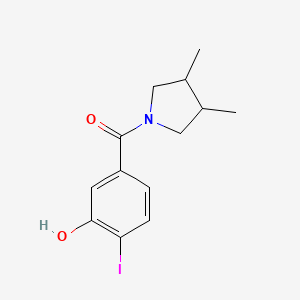
3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as IB-MECA and is a potent agonist of the adenosine A3 receptor.
Wirkmechanismus
IB-MECA binds to the adenosine A3 receptor and activates a signaling cascade that leads to various physiological effects. The adenosine A3 receptor is expressed in various tissues and is involved in the regulation of inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by IB-MECA leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and activating the production of anti-inflammatory cytokines. IB-MECA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has been shown to improve cardiac function by reducing ischemia-reperfusion injury and improving myocardial contractility.
Vorteile Und Einschränkungen Für Laborexperimente
IB-MECA has several advantages for lab experiments. It is a potent and selective agonist of the adenosine A3 receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. IB-MECA has also been shown to have low toxicity and is well-tolerated in animal studies. However, IB-MECA has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. Additionally, IB-MECA is expensive and may not be accessible to all researchers.
Zukünftige Richtungen
There are several future directions for the study of IB-MECA. One area of research is the investigation of the role of adenosine A3 receptors in cancer. IB-MECA has been shown to have anti-tumor effects, and further studies could investigate its potential as a cancer therapy. Another area of research is the investigation of the role of adenosine A3 receptors in cardiovascular disease. IB-MECA has been shown to improve cardiac function, and further studies could investigate its potential as a treatment for heart disease. Additionally, future studies could investigate the use of IB-MECA in combination with other drugs to enhance its effects.
Synthesemethoden
The synthesis of IB-MECA involves the reaction of 4-iodobenzoyl chloride with 2-amino-3-hydroxybutane in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain IB-MECA. This method has been optimized to provide high yields of pure IB-MECA.
Wissenschaftliche Forschungsanwendungen
IB-MECA has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. IB-MECA has also been shown to improve cardiac function and reduce ischemia-reperfusion injury. It has been used in studies to investigate the role of adenosine A3 receptors in various physiological processes, including inflammation, cancer, and cardiovascular disease.
Eigenschaften
IUPAC Name |
3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO3/c1-2-8(6-14)13-11(16)7-3-4-9(12)10(15)5-7/h3-5,8,14-15H,2,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGPFAWVMVZDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)


![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)
![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
